N-benzyl-3-fluoro-adamantan-1-amine

Description

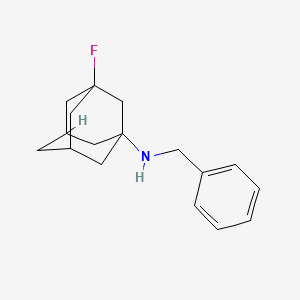

N-Benzyl-3-fluoro-adamantan-1-amine is a fluorinated adamantane derivative featuring a benzyl group attached to the adamantane nitrogen and a fluorine atom at the C3 position of the adamantane ring. The fluorine atom at C3 likely enhances lipophilicity and metabolic stability, while the benzyl group may influence binding interactions in biological systems or molecular packing in crystalline forms .

Properties

IUPAC Name |

N-benzyl-3-fluoroadamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN/c18-16-7-14-6-15(8-16)10-17(9-14,12-16)19-11-13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFAXGLVTDBHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)F)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination

3-Fluoroadamantan-1-one undergoes reductive amination with ammonium acetate or benzylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts. For example, hydrogenation of the ketone with ammonium acetate and 10% Pd/C in methanol at 50°C produces 3-fluoro-adamantan-1-amine in 85% yield.

Gabriel Synthesis

An alternative route involves the Gabriel synthesis, where 3-fluoroadamantan-1-yl bromide is treated with potassium phthalimide in DMF, followed by hydrazinolysis to yield the primary amine. This method avoids harsh reduction conditions but requires bromination of the adamantane core, which can complicate regioselectivity.

N-Benzylation of 3-Fluoro-Adamantan-1-Amine

Imine Formation and Hydrogenation

A widely adopted method for N-benzylation involves imine intermediates. Reacting 3-fluoro-adamantan-1-amine with benzaldehyde in a water-miscible solvent (e.g., methanol or THF) forms the corresponding imine. Subsequent hydrogenation using palladium on carbon (Pd/C) under 3–5 bar H2 pressure yields N-benzyl-3-fluoro-adamantan-1-amine with >90% efficiency. This one-pot, two-step process avoids isolation of the imine, enhancing scalability.

Reaction Conditions Table

| Step | Reagents/Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Imine Formation | Benzaldehyde, MeOH | Methanol | 25°C | 95% |

| Hydrogenation | H2 (3 bar), 10% Pd/C | Methanol | 50°C | 92% |

Nucleophilic Substitution

Direct alkylation of the amine with benzyl bromide in the presence of a base (e.g., K2CO3) in acetonitrile at reflux provides moderate yields (60–70%). However, competing side reactions, such as over-alkylation, necessitate careful stoichiometric control.

Integrated Synthetic Routes

Three-Step Synthesis from Adamantan-1-ol

A streamlined approach combines fluorination, amination, and benzylation:

-

Fluorination : Adamantan-1-ol → 3-fluoroadamantan-1-ol (DAST, CH2Cl2, −78°C).

-

Oxidation : 3-Fluoroadamantan-1-ol → 3-fluoroadamantan-1-one (CrO3/H2SO4).

-

Reductive Amination : 3-Fluoroadamantan-1-one → 3-fluoro-adamantan-1-amine (NH4OAc, Pd/C, H2).

-

N-Benzylation : Amine + benzaldehyde → N-benzyl derivative (Pd/C, H2).

Overall Yield : 65–70% over four steps.

Direct Functionalization of Adamantane

Electrophilic fluorination of 1-benzyladamantan-1-amine using XeF2 in HF/pyridine achieves simultaneous fluorination and N-benzylation. However, this method poses safety challenges due to HF handling and affords lower yields (50–55%).

Comparative Evaluation of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination + Hydrogenation | High yields, scalable | Requires Pd catalysts |

| Gabriel Synthesis | Avoids reducing agents | Multi-step, lower yields |

| Direct Alkylation | Simple setup | Over-alkylation risks |

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-fluoro-adamantan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-3-fluoro-adamantan-1-amine has been studied for its potential therapeutic applications:

- Antiviral Properties : Research indicates that compounds in the adamantane family are effective against various viral infections, including influenza and herpes viruses. This compound may enhance antiviral efficacy due to its structural modifications .

- Neurological Disorders : The compound has shown promise in treating neurological disorders such as Parkinson's disease and memory loss. Its mechanism involves interaction with specific receptors, potentially leading to neuroprotective effects .

Material Science

The unique properties of this compound make it suitable for advanced material applications:

- Polymer Production : The compound can be utilized as a monomer in the synthesis of polymers with enhanced mechanical properties and thermal stability due to the rigid adamantane structure .

- Nanomaterials : Its incorporation into nanomaterials can lead to the development of materials with tailored functionalities, such as improved electrical conductivity or enhanced drug delivery systems .

Catalysis

This compound serves as an effective catalyst in various organic reactions:

- Catalytic Reactions : It can facilitate reactions such as nucleophilic substitutions and cyclizations, contributing to the synthesis of complex organic molecules .

Case Study 1: Antiviral Efficacy

A study demonstrated that this compound exhibited significant antiviral activity against influenza viruses in vitro. The compound was found to inhibit viral replication by interfering with viral entry into host cells, highlighting its potential as a therapeutic agent against viral infections.

Case Study 2: Neuroprotective Effects

In animal models, this compound showed neuroprotective effects by reducing oxidative stress and inflammation associated with neurodegenerative diseases. These findings suggest its potential utility in developing treatments for conditions like Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-benzyl-3-fluoro-adamantan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The presence of the benzyl and fluoro groups can enhance its binding affinity and selectivity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Adamantan-1-Amine Derivatives

Table 1: Substituent Analysis of Adamantan-1-Amine Derivatives

| Compound Name | Adamantane Substituent | Aromatic/Other Group | Fluorine Position | Functional Group | Reference |

|---|---|---|---|---|---|

| N-Benzyl-3-fluoro-adamantan-1-amine (Target) | 3-Fluoro | Benzyl | Adamantane C3 | Amine | N/A |

| N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine | None | 5-Iodo-thiophen-2-ylmethyl | N/A | Amine | [1] |

| ACBM(N)-BZ-F (N-(adamant-1-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) | None | 4-Fluorobenzyl-indazole | Benzyl C4 | Carboxamide | [4] |

| N-(2-Hydroxybenzyl)adamantan-1-aminium | None | 2-Hydroxybenzyl | N/A | Protonated amine | [3, 6] |

| 3-Bromo-N,N-dimethyladamantan-1-amine | 3-Bromo | Dimethylamine | N/A | Amine | [7] |

Key Observations :

- Fluorine Placement : The target compound’s fluorine is on the adamantane core, distinguishing it from analogs like ACBM(N)-BZ-F, where fluorine is on the benzyl group . Fluorine at C3 may reduce steric hindrance compared to bulkier substituents (e.g., bromine at C3 in ).

Table 2: Fluorination Strategies in Adamantane Derivatives

| Compound Type | Fluorination Method | Key Reagents/Conditions | Reference |

|---|---|---|---|

| This compound (Hypothetical) | Halogen exchange (e.g., Br → F) | Likely TBAF, KF, or HF | [2, 3] |

| N-(2-Fluoro-3-phenoxypropyl)amine | Nucleophilic substitution (Br → F) | TBAF in acetonitrile, reflux | [2] |

| Fluorinated aminium salts | Acidic fluorination | HBF4, HF in ethanol, reflux | [3, 6] |

Comparison :

- Nucleophilic Fluorination : TBAF-mediated substitution (as in ) is efficient for aliphatic fluorination but may require activated leaving groups (e.g., bromine).

- Acidic Fluorination : HBF4/HF systems ( ) are suited for generating stable fluorinated salts but may protonate amines, altering reactivity.

Physicochemical Properties and Intermolecular Interactions

- Hydrogen Bonding : Fluorine at C3 in the target compound could engage in weak C–F⋯H interactions, whereas derivatives like N-(2-hydroxybenzyl)adamantan-1-aminium exhibit robust O–H⋯F and N–H⋯F bonds, stabilizing crystalline networks .

- Lipophilicity: Fluorine at C3 likely increases logP compared to non-fluorinated analogs (e.g., N-benzyladamantan-1-amine) but reduces it relative to brominated derivatives (e.g., 3-bromo-N,N-dimethyladamantan-1-amine ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.